

Application Notes and Protocols for Creating Cell-Specific Adrenomedullin Conditional Knockout Mice

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Compound of Interest

Compound Name: Adrenomedullin

Cat. No.: B612762

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Adrenomedullin (AM), encoded by the *Adm* gene, is a potent vasodilatory peptide involved in a wide array of physiological processes, including cardiovascular homeostasis, angiogenesis, and inflammation.^{[1][2]} Its significance is underscored by the fact that global knockout of the *Adm* gene, or its essential receptor components (CALCRL/RAMP2), results in mid-gestational embryonic lethality due to severe edema and cardiovascular defects.^{[1][3]} This embryonic lethality precludes the study of AM's function in adult physiology and disease using traditional knockout models.

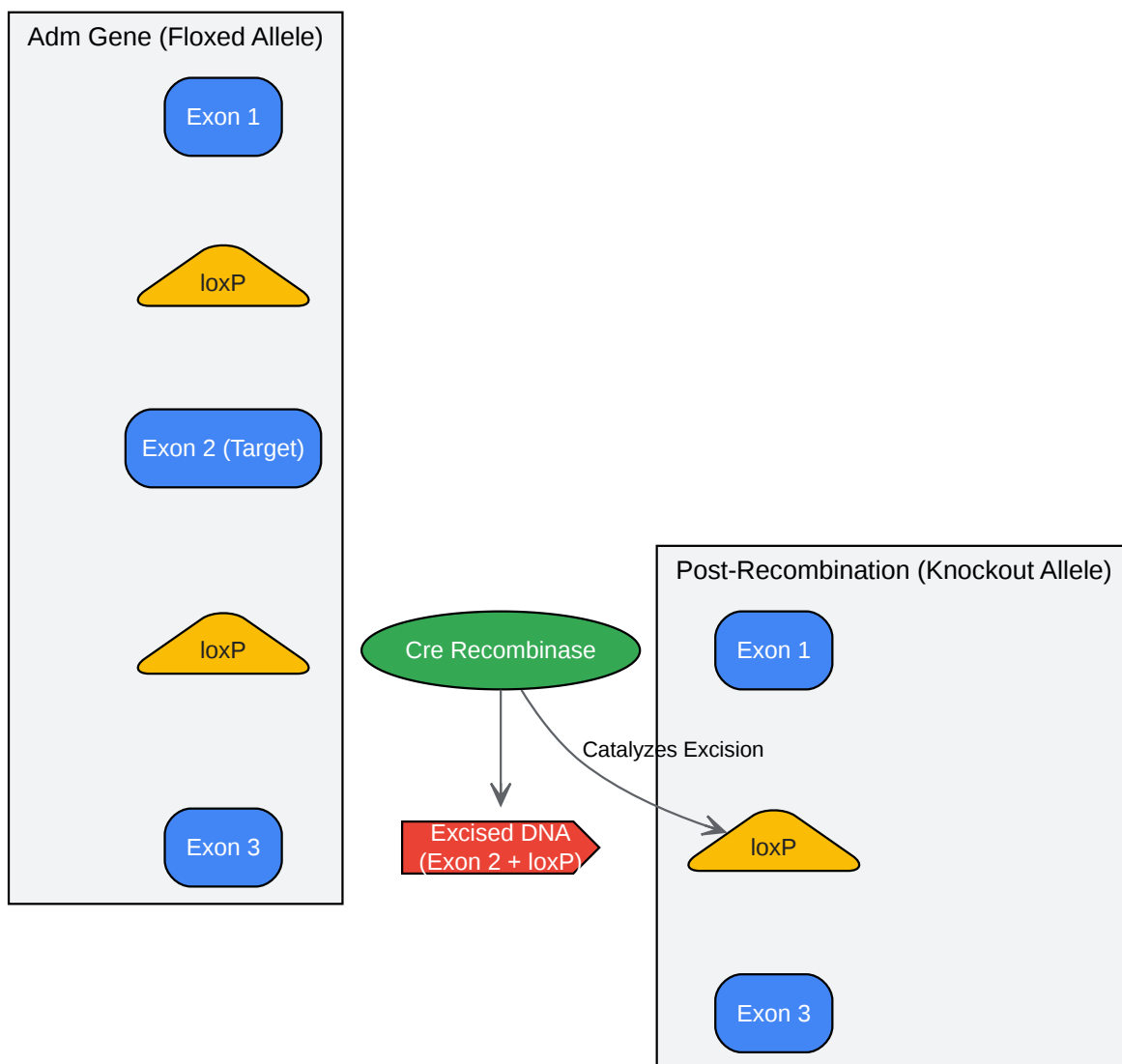
To overcome this limitation, a conditional knockout (cKO) approach using the Cre-LoxP system is necessary.^{[4][5]} This technology allows for the deletion of the *Adm* gene in a specific cell type or at a particular developmental stage, enabling researchers to dissect its precise roles in complex biological systems. These application notes provide a comprehensive guide to the principles, experimental design, and detailed protocols for generating and validating cell-specific *Adm* conditional knockout mice.

Principle of the Method: The Cre-LoxP System

The foundation of this protocol is the Cre-LoxP system, a site-specific recombinase technology derived from the P1 bacteriophage.^[5]^[6] It involves two key components:

- Cre Recombinase: An enzyme that recognizes specific DNA sequences.^[7]
- LoxP Sites: 34-bp DNA sequences consisting of two 13-bp palindromic repeats flanking an 8-bp spacer region, which gives the site directionality.^[7]

When a gene segment is flanked by two LoxP sites in the same orientation (a "floxed" allele), the expression of Cre recombinase will lead to the excision of the intervening DNA sequence, effectively knocking out the gene.^[8] By controlling the expression of Cre recombinase using a cell-type-specific promoter, the gene knockout can be restricted to a desired cell population.^[9]



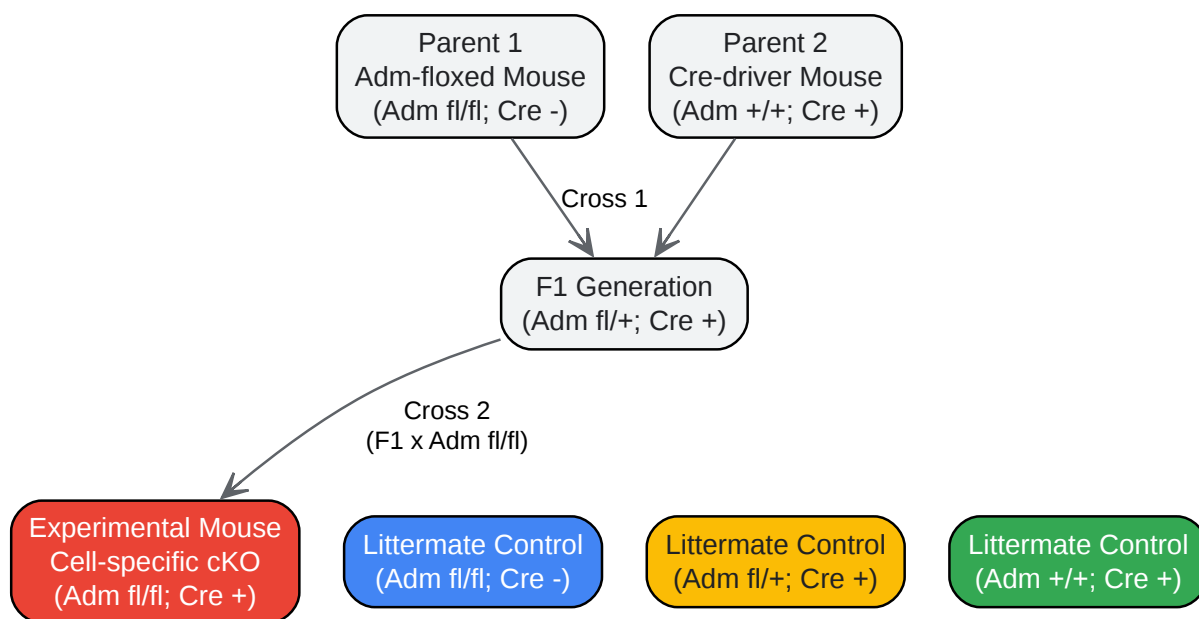
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Caption: Cre-LoxP mechanism for conditional gene knockout.

Experimental Design and Workflow

The generation of a cell-specific Adm knockout mouse requires a two-stage breeding strategy. First, a mouse line with LoxP sites flanking a critical exon of the Adm gene (Adm^{fl/fl}) is

generated or acquired. Second, this "floxed" line is crossed with a transgenic mouse line that expresses Cre recombinase under the control of a cell-type-specific promoter (e.g., Tie2-Cre for endothelial cells, Myh6-Cre for cardiomyocytes).^{[1][10]}



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Caption: Two-generation breeding strategy for cKO mice.

Experimental Protocols

Protocol 1: Animal Husbandry and Breeding

- **Housing:** House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, controlled temperature (20-22°C), and free access to standard chow and water.^{[11][12]}
- **Strain Acquisition:** Obtain homozygous Admfl/fl mice and the desired Cre-driver line (e.g., on a C57BL/6 background).^[11]
- **Breeding Cross 1:** Set up breeding pairs between homozygous Admfl/fl mice and mice carrying the Cre transgene (Cre+/-).

- Genotyping F1: Genotype the resulting F1 generation to identify mice that are heterozygous for the floxed allele and positive for the Cre transgene (Admfl/+; Cre+/-).[13]
- Breeding Cross 2: Cross the F1 (Admfl/+; Cre+/-) mice with homozygous Admfl/fl mice. This cross is more efficient than an F1 intercross for generating the desired experimental animals.
- Genotyping F2: Genotype the F2 offspring to identify the experimental cohort (Admfl/fl; Cre+/-) and appropriate littermate controls.

Table 1: Expected Mendelian Ratios for F2 Generation (F1 x Admfl/fl Cross)

Genotype	Expected Frequency	Role
Admfl/fl; Cre+/-	25%	Experimental cKO
Admfl/fl; Cre-/-	25%	Control (Floxed)
Admfl/+; Cre+/-	25%	Control (Cre effect)
Admfl/+; Cre-/-	25%	Control (Wild-type)

Protocol 2: PCR-Based Genotyping

Genomic DNA is isolated from ear punches or tail biopsies for PCR analysis.[14] Three primers are typically used in a single reaction to distinguish between the wild-type (+), floxed (fl), and knockout (-) alleles.

DNA Extraction:

- Collect a 2 mm tail tip or ear punch from weanling pups (2-3 weeks old).
- Digest tissue in a lysis buffer (e.g., 100 mM Tris-HCl pH 8.5, 5 mM EDTA, 0.2% SDS, 200 mM NaCl) with Proteinase K (100 µg/mL) at 55°C overnight.
- Purify genomic DNA using isopropanol precipitation or a commercial DNA extraction kit.[14]
- Resuspend the DNA pellet in nuclease-free water and quantify.

PCR Reaction:

- Primer Design:
 - Forward Primer (Fwd): Binds upstream of the 5' LoxP site.
 - Reverse Primer 1 (Rev1): Binds within the region to be excised (between the LoxP sites).
 - Reverse Primer 2 (Rev2): Binds downstream of the 3' LoxP site.
- PCR Master Mix (25 µL reaction):

Component	Volume (µL)	Final Concentration
10x PCR Buffer	2.5	1x
dNTPs (10 mM)	0.5	200 µM
Fwd Primer (10 µM)	1.0	0.4 µM
Rev1 Primer (10 µM)	0.5	0.2 µM
Rev2 Primer (10 µM)	0.5	0.2 µM
Taq DNA Polymerase (5 U/µL)	0.2	1 U
Genomic DNA (50 ng/µL)	1.0	50 ng
Nuclease-free Water	18.8	-

- Thermal Cycling Conditions:

Step	Temperature (°C)	Time	Cycles
Initial Denaturation	94	3 min	1
Denaturation	94	30 sec	\multirow{3}{3}{35}
Annealing	58-65	30 sec	
Extension	72	45 sec	
Final Extension	72	5 min	1
Hold	4	Indefinite	1

*Annealing temperature should be optimized based on primer melting temperatures.

- Gel Electrophoresis: Analyze PCR products on a 1.5-2.0% agarose gel.

Table 2: Interpretation of Genotyping PCR Results

Allele	Primer Pair	Expected Band Size (bp)	Description
Wild-type (+)	Fwd + Rev2	~250	Amplicon from the unmodified allele.
Floxed (fl)	Fwd + Rev2	~350	LoxP site insertion increases amplicon size.
Knockout (-)	Fwd + Rev2	Not amplified	Rev2 is too far after excision for amplification.
Knockout (-)	Fwd + Rev1	No band	Rev1 binding site is excised.
Alternative KO	Fwd + Rev2	~150	If Rev2 is close enough after excision.

Note: A separate PCR reaction is required to genotype the Cre transgene according to the supplier's protocol.

Protocol 3: Validation of Adrenomedullin Knockout

Confirmation of successful, cell-specific gene deletion is critical. This involves isolating the target cell population or tissue and assessing Adm mRNA or AM protein levels.

1. Quantitative Real-Time PCR (qRT-PCR):

- Isolate the target tissue or cells (e.g., using fluorescence-activated cell sorting (FACS) if the Cre line also expresses a fluorescent reporter).
- Extract total RNA using a suitable method (e.g., TRIzol).
- Synthesize cDNA using a reverse transcription kit.
- Perform qRT-PCR using primers specific for the excised exon of the Adm gene.
- Normalize Adm expression to a stable housekeeping gene (e.g., Gapdh, Actb).

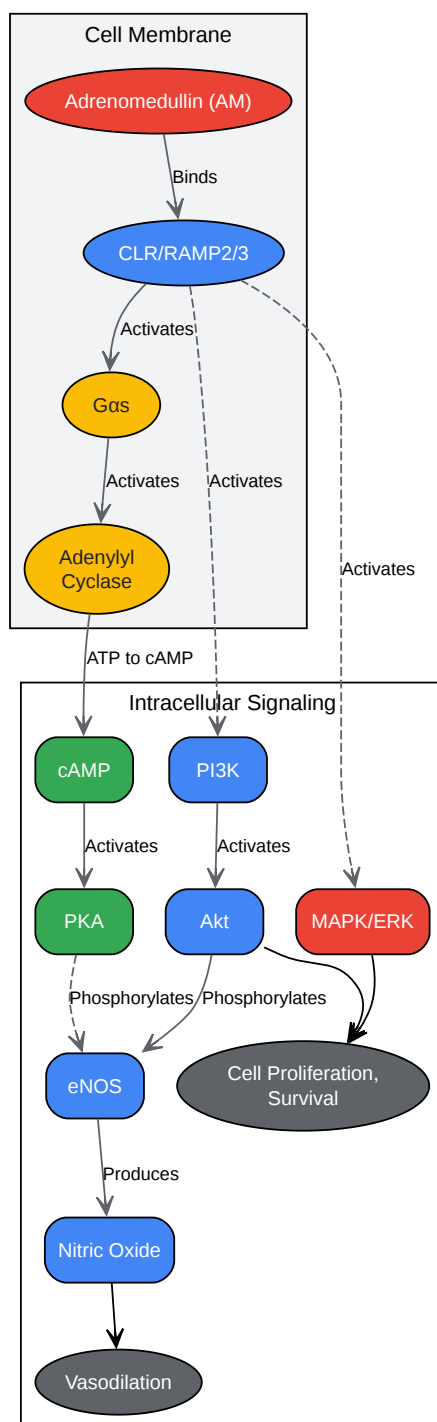
- Compare relative Adm mRNA levels between cKO mice (Admfl/fl; Cre+/-) and floxed control mice (Admfl/fl; Cre-/-). A significant reduction in the cKO group validates the knockout.

2. Western Blot or ELISA:

- Prepare protein lysates from the target tissue or cells.
- Quantify total protein concentration.
- For Western Blot, separate proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against **Adrenomedullin**.
- For ELISA, use a commercial kit to measure AM peptide concentration in tissue homogenates or plasma.
- Compare protein levels between cKO and control mice.

Adrenomedullin Signaling Pathway

Adrenomedullin mediates its effects by binding to a receptor complex formed by the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP2 or RAMP3).[2][15] This interaction primarily activates G α s proteins, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[15][16] Subsequent activation of Protein Kinase A (PKA) and other downstream effectors like PI3K/AKT and MAPK/ERK pathways mediate the diverse biological actions of AM, including vasodilation (via nitric oxide production) and cell proliferation.[2][3]



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Caption: Key signaling pathways activated by **Adrenomedullin**.

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